molecular formula C22H17ClF3N9O2 B8223680 Ensitrelvir CAS No. 2647530-73-0

Ensitrelvir

Cat. No.: B8223680
CAS No.: 2647530-73-0
M. Wt: 531.9 g/mol
InChI Key: QMPBBNUOBOFBFS-UHFFFAOYSA-N
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Description

Ensitrelvir, also known by its trade name Xocova, is an antiviral medication developed for the treatment of COVID-19. It was created by Shionogi & Co., Ltd. in collaboration with Hokkaido University. This compound is an orally active inhibitor of the 3C-like protease, a crucial enzyme for the replication of the SARS-CoV-2 virus .

Scientific Research Applications

Ensitrelvir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying protease inhibitors.

    Biology: Helps in understanding the replication mechanisms of SARS-CoV-2.

    Medicine: Used in the treatment of COVID-19, particularly in reducing viral load and improving clinical symptoms.

    Industry: Employed in the development of antiviral drugs and therapies.

Mechanism of Action

Ensitrelvir exerts its effects by targeting the 3C-like protease (Mpro) of SARS-CoV-2. This enzyme is essential for the viral replication process. This compound binds to the substrate-binding pocket of the protease, specifically recognizing its S1, S2, and S1’ subsites. This binding inhibits the protease’s activity, thereby preventing the virus from replicating .

Similar Compounds:

    Nirmatrelvir: Another 3C-like protease inhibitor developed by Pfizer.

    Molnupiravir: An antiviral medication developed by Merck.

Comparison:

    Nirmatrelvir: Both this compound and nirmatrelvir target the 3C-like protease of SARS-CoV-2. this compound is a nonpeptidic, noncovalent inhibitor, while nirmatrelvir is a peptidic, covalent inhibitor.

    Molnupiravir: Unlike this compound, molnupiravir works by introducing errors into the viral RNA, leading to the virus’s inability to replicate.

This compound stands out due to its nonpeptidic, noncovalent nature, which offers advantages in terms of stability and bioavailability.

Safety and Hazards

Ensitrelvir treatment demonstrated a favorable antiviral efficacy and potential clinical benefit with an acceptable safety profile . Most adverse events were mild in severity .

Future Directions

Ensitrelvir has shown potential across multiple patient profiles, including those with long COVID and in high-risk COVID-19 hospitalized patients with significant co-morbidities who did not respond to first-line treatment with remdesivir . Further confirmatory studies are needed to validate these findings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ensitrelvir involves several key steps, including the formation of indazole, 1,2,4-triazole, and 1,3,5-triazinone structures. These fragments are then coupled together in a convergent manner. The process includes introducing a meta-cresolyl moiety to enhance the stability of intermediates. The overall yield of the longest linear sequence (6 steps) was improved significantly through this method .

Industrial Production Methods: The industrial production of this compound employs scalable synthetic methods that minimize waste and enhance efficiency. The process involves direct crystallization of intermediates from reaction mixtures, reducing the need for extractive workup and making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ensitrelvir undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Properties

IUPAC Name

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBBNUOBOFBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N9O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2647530-73-0
Record name Ensitrelvir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensitrelvir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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